molecular formula C9H11Cl2NO2 B8179521 3-Amino-2-(3-chlorophenyl)propanoic acid HCl

3-Amino-2-(3-chlorophenyl)propanoic acid HCl

Cat. No.: B8179521
M. Wt: 236.09 g/mol
InChI Key: JGICNALLAKOKJU-UHFFFAOYSA-N
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Description

3-Amino-2-(3-chlorophenyl)propanoic acid HCl is a chemical compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.09 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in scientific research for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-chlorophenyl)propanoic acid HCl typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chloro-β-nitrostyrene. This intermediate is then reduced to 3-chloro-β-phenylethylamine, which is subsequently converted to the target compound through a series of reactions involving protection and deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-chlorophenyl)propanoic acid HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-2-(3-chlorophenyl)propanoic acid HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-chlorophenyl)propanoic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(3-chlorophenyl)propanoic acid HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride (CAS No. B8179521) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • IUPAC Name : 3-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
  • Molecular Formula : C10H12ClN O2
  • Molecular Weight : 227.73 g/mol

The biological activity of 3-Amino-2-(3-chlorophenyl)propanoic acid HCl is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other biologically relevant molecules.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and synaptic plasticity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of similar amino acids have shown significant cytotoxic effects against cancer cell lines.

  • Case Study : A derivative exhibited an IC50 value of 11 μM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Antioxidant Properties

The antioxidant capacity of related compounds has been assessed using various assays such as DPPH radical scavenging. Compounds similar to this compound have demonstrated promising antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.

  • Research Findings : Certain derivatives showed superior antioxidant activity compared to their parent structures, indicating that modifications can enhance bioactivity .

Comparative Analysis

PropertyThis compoundRelated Compounds
Molecular Weight227.73 g/molVaries
Anticancer Activity (IC50)Not specifically reported11 μM (HeLa cells)
Antioxidant ActivityPotentially highVaries

Properties

IUPAC Name

3-amino-2-(3-chlorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGICNALLAKOKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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